Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a chemical compound classified as an imidazole derivative, which is known for its diverse biological activities. Imidazole derivatives have garnered attention in medicinal chemistry due to their roles in various therapeutic applications. This specific compound has shown potential in scientific research, particularly in the fields of biology and medicine, where it is being investigated for antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
The synthesis of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine typically involves several key steps:
The industrial production of this compound may utilize continuous flow reactors to improve efficiency and scalability. Advanced purification methods such as chromatography are also employed to ensure the final product meets quality standards.
Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine features a unique molecular structure characterized by:
The chemical formula for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine can be represented as , indicating it contains 12 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms.
Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine can undergo several chemical reactions:
The choice of reagents and conditions is crucial for optimizing these reactions:
The mechanism of action for methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine primarily involves its interaction with biological receptors. Research indicates that derivatives of this compound can act as agonists for somatostatin receptor 3, influencing various signaling pathways involved in cellular regulation. For instance, studies show that certain derivatives exhibit potent activity with an effective concentration (EC50) as low as 5.2 nM .
Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine typically appears as a crystalline solid. Specific physical properties such as melting point and solubility vary based on purity and formulation.
The chemical properties include:
Relevant data from studies indicate that the compound's stability and reactivity make it suitable for various applications in medicinal chemistry .
Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine has several scientific uses:
The synthesis of methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine (IUPAC: N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine) hinges on constructing its imidazole core. A key approach uses phenylacetaldehyde derivatives and ethylenediamine in acid-catalyzed cyclization. This generates the 4-phenyl-1H-imidazole scaffold at 80–100°C, yielding 60–75% under optimized conditions [6] [8]. Alternative routes employ 2-bromo-1-phenylethanone with formamidine acetate, achieving higher regioselectivity (>90%) but requiring stringent anhydrous conditions [8]. Post-cyclization, the 2-(aminomethyl) functional group is introduced via nucleophilic substitution or reductive amination, forming the foundational structure for subsequent N-methylation.
Table 1: Cyclization Methods for 4-Phenyl-1H-imidazole Core
Precursors | Catalyst/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Phenylacetaldehyde + Ethylenediamine | AcOH, 80°C, 12h | 65 | Moderate (4-isomer) |
2-Bromo-1-phenylethanone + Formamidine | K₂CO₃, DMF, 60°C, 6h | 78 | High (4-isomer) |
Glyoxal + Benzaldehyde + NH₄OH | Microwave, 120°C, 1h | 82 | Variable |
Functionalization at the 2-aminomethyl position employs reductive amination or direct alkylation. Reductive amination using glyoxal-derived imidazole-2-carbaldehyde with methylamine and sodium borohydride (NaBH₄) in methanol achieves 85% yield [8]. Direct N-alkylation of (1H-imidazol-2-yl)(phenyl)methanamine (CAS 90914-84-4) with methyl iodide in dimethylformamide (DMF) requires phase-transfer catalysts like tetrabutylammonium bromide to suppress quaternary ammonium salt formation, limiting yields to 40–50% [5] [8]. Solvent selection significantly impacts efficiency: tetrahydrofuran (THF) minimizes side products compared to DMF due to reduced nucleophilicity of counterions.
Key reaction:$$\ce{(1H-Imidazol-2-yl)(phenyl)methanamine + CH3I ->[{\text{NaHCO}_3,\ \text{THF}}] Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine}$$
Continuous flow reactors enhance yield and purity by optimizing exothermic steps like imidazole cyclization. Patent US7807837B2 details a microreactor process where phenylglyoxal and methylamine gas react at 100°C under 5 bar pressure, achieving 92% conversion in <10 minutes [4]. This method reduces decomposition intermediates observed in batch reactors. For methylation, packed-bed reactors with immobilized borohydride resins enable in-line reduction of imine intermediates, boosting throughput by 30% versus batch methods [4].
Purification challenges arise from polar byproducts (e.g., dialkylated amines). Preparative reverse-phase HPLC (C18 column, methanol:water:0.1% trifluoroacetic acid mobile phase) separates the target compound (retention time: 12.3 min) from impurities [6]. Recrystallization from ethyl acetate/n-hexane (1:5) yields needle-like crystals with >99% purity but sacrifices 15–20% recovery [7]. Industrial-scale silica gel chromatography with gradient elution (chloroform → 10% methanol/chloroform) balances recovery (85%) and purity (98%) [6] [8].
Table 2: Industrial-Scale Optimization Parameters
Process | Conditions | Purity (%) | Scale Feasibility |
---|---|---|---|
Continuous Cyclization | Microreactor, 100°C, 5 bar, 10 min residence | 95 | Pilot plant (10 kg/day) |
Reductive Amination | Packed-bed reactor, NaBH₄ resin, MeOH, 25°C | 93 | Lab-scale (1 kg/batch) |
HPLC Purification | C18 column, MeOH/H₂O/TFA gradient | 99 | Limited to 100 g/batch |
Recrystallization | Ethyl acetate/n-hexane (1:5), −20°C, 24h | 99.5 | Multi-kilogram |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7